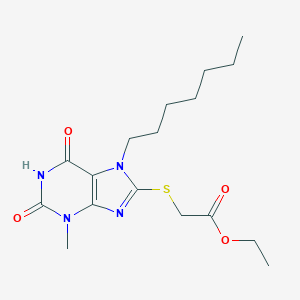

Ethyl 2-(7-heptyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

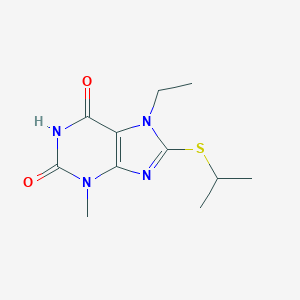

Ethyl 2-(7-heptyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate is a chemical compound that is commonly used in scientific research. It is a purine analog that has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Anti-HIV Activity

Research has highlighted the synthesis of ethyl 2-alkyl-4-aryl-3-oxobutyrates and their condensation with thiourea, leading to the development of potent HIV-1 inhibitors. These compounds, through various synthetic pathways, have shown extreme potency against HIV-1, illustrating the compound's potential application in antiviral therapy (K. Danel, E. Larsen, E. Pedersen, B. Vestergaard, C. Nielsen, 1996).

Glutaminase Inhibition

Another study explored the synthesis and pharmacological evaluation of BPTES analogs, aiming to inhibit kidney-type glutaminase (GLS), a target for cancer therapy. These analogs retained potency and presented an opportunity to improve aqueous solubility, showcasing the potential for the development of more effective GLS inhibitors (K. Shukla, D. Ferraris, A. Thomas, M. Stathis, Bridget R Duvall, Greg Delahanty, J. Alt, R. Rais, C. Rojas, P. Gao, Yan Xiang, C. Dang, B. Slusher, T. Tsukamoto, 2012).

S-adenosylmethionine Utilization

Research on S-adenosylmethionine (SAM) demonstrates its critical role as a methyl donor in various biochemical reactions. SAM's utilization in the synthesis of diverse compounds indicates the compound's foundational role in metabolic reactions, suggesting potential applications in biotechnology and drug development (M. Fontecave, M. Atta, E. Mulliez, 2004).

Anti-Helicobacter pylori Activity

Compounds derived from the scaffold of interest have shown potent and selective activities against Helicobacter pylori, a gastric pathogen. This highlights the potential use of such compounds in developing novel anti-H. pylori agents, addressing resistance against current treatments (D. Carcanague, Y. Shue, M. A. Wuonola, M. Uría-Nickelsen, C. Joubran, Joseph K Abedi, J. Jones, T. Kühler, 2002).

Antimicrobial and Anti-inflammatory Properties

Research into N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides reveals their potential as antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme. This illustrates the chemical framework's versatility in generating compounds with significant bioactive potentials, offering pathways for new antimicrobial and anti-inflammatory drugs (S. Z. Siddiqui, M. Abbasi, Aziz‐ur‐Rehman, M. Irshad, B. Shahzad, M. Ashraf, I. Ahmad, M. Lodhi, B. Ismail, M. Akhtar, 2014).

properties

IUPAC Name |

ethyl 2-(7-heptyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O4S/c1-4-6-7-8-9-10-21-13-14(20(3)16(24)19-15(13)23)18-17(21)26-11-12(22)25-5-2/h4-11H2,1-3H3,(H,19,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLDWLAKLRVJPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C2=C(N=C1SCC(=O)OCC)N(C(=O)NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1-bromonaphthalen-2-yl)oxy-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B406838.png)

![5,5-Dicyclohexyl-7-(4-methylphenyl)-5,8-dihydrotetraazolo[1,5-c][1,3,5,2]triazaborinin-6-io-5-ide](/img/structure/B406839.png)

![Isopropyl 4-(5-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoate](/img/structure/B406845.png)

![Methyl 3-nitro-5-{[(2-pyridinylmethyl)amino]carbonyl}benzoate](/img/structure/B406848.png)

![2-(1-Bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoic acid (non-preferred name)](/img/structure/B406849.png)

![4-tert-butyl-N-[2-(2-furyl)-1-({4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino}carbonyl)vinyl]benzamide](/img/structure/B406850.png)

![Methyl 2-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406852.png)

![7-ethyl-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406860.png)